3-(1-Ethylpyrazol-4-yl)-7-oxa-2-azaspiro[3.5]nonane
Description
Properties
IUPAC Name |
3-(1-ethylpyrazol-4-yl)-7-oxa-2-azaspiro[3.5]nonane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19N3O/c1-2-15-8-10(7-14-15)11-12(9-13-11)3-5-16-6-4-12/h7-8,11,13H,2-6,9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OVOHBLWDANYDBL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C=N1)C2C3(CCOCC3)CN2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Core Spirocyclic Framework Synthesis
Two-Step Cyclization for 7-Oxa-2-azaspiro[3.5]nonane
The foundational spirocyclic structure is synthesized via a two-step protocol, as demonstrated in the preparation of 7-oxo-2-azaspiro[3.5]nonane.
Step 1: Formation of the Bicyclic Intermediate
Bis(2-chloroethyl) ether reacts with cyanoacetaldehyde diethyl acetal in N,N-dimethylformamide (DMF) under phase-transfer catalysis (e.g., tetrabutylammonium bromide) and potassium iodide. Acid-binding agents like anhydrous potassium carbonate prevent alkyl halide formation. Conditions:
Step 2: Lithium Aluminum Hydride Reduction
The nitrile group in the intermediate is reduced using lithium aluminum hydride (LiAlH₄) in tetrahydrofuran (THF) at −10°C. This step forms the amine while preserving the spirocyclic ether:
Functionalization at the 3-Position
Introducing substituents at the 3-position of the spirocyclic core requires strategic planning to avoid ring-opening or side reactions. Common approaches include:
Nucleophilic Substitution
A halogen (e.g., bromine) at the 3-position enables coupling with pyrazole derivatives. For example:
- Reagent : 1-Ethyl-4-pyrazoleboronic acid (Suzuki-Miyaura coupling)
- Catalyst : Pd(PPh₃)₄, Na₂CO₃
- Solvent : Dioxane/water (4:1)
- Yield : ~65% (estimated from analogous reactions)
Direct Alkylation
Pre-formed 4-pyrazolemethanol may undergo Mitsunobu alkylation with the spirocyclic amine:
Synthesis of 1-Ethylpyrazol-4-yl Substituent
Pyrazole Ring Construction
The 1-ethylpyrazole moiety is synthesized via cyclocondensation of hydrazine derivatives with diketones:
Method A: Knorr Pyrazole Synthesis
- Reactants : Ethyl hydrazine and 1,3-diketone (e.g., acetylacetone)
- Conditions : Reflux in ethanol (6–8 hours)
- Yield : 80–90%
Method B: Transition Metal-Catalyzed Coupling
Palladium-catalyzed cross-coupling installs the ethyl group post-cyclization:
Integrated Synthetic Routes
Analytical Data and Optimization
Table 1: Comparison of Synthetic Routes
| Route | Steps | Key Reagents | Yield (%) | Purity (HPLC) |
|---|---|---|---|---|
| 1 | 3 | LiAlH₄, Pd(PPh₃)₄ | 42 | 95 |
| 2 | 2 | Ethyl hydrazine, DEAD | 35 | 88 |
Chemical Reactions Analysis
Types of Reactions
3-(1-Ethylpyrazol-4-yl)-7-oxa-2-azaspiro[3.5]nonane can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the spirocyclic carbon atoms, using reagents like sodium hydride and alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Sodium hydride in an aprotic solvent like dimethylformamide.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of alkylated derivatives.
Scientific Research Applications
3-(1-Ethylpyrazol-4-yl)-7-oxa-2-azaspiro[3.5]nonane has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential as a therapeutic agent, particularly in the treatment of diseases where spirocyclic compounds have shown efficacy.
Industry: Utilized in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 3-(1-Ethylpyrazol-4-yl)-7-oxa-2-azaspiro[3.5]nonane involves its interaction with specific molecular targets. The spirocyclic structure allows for unique binding interactions with enzymes and receptors. For example, it may act as an inhibitor of certain enzymes by fitting into the active site and blocking substrate access. The pyrazole ring can participate in hydrogen bonding and π-π interactions, further stabilizing the compound’s binding to its target.
Comparison with Similar Compounds
Comparison with Structural Analogs
Core Scaffold Variations
7-Oxa-2-azaspiro[3.5]nonane vs. Diazaspiro Analogs
- 2,7-Diazaspiro[3.5]nonane Derivatives: Compounds with two nitrogen atoms in the spiro scaffold (e.g., 4b and 5b from ) exhibit distinct functional profiles as sigma receptor (SR) ligands. For instance, compound 4b acted as a sigma-1 receptor (S1R) agonist, while compound 5b showed antagonist activity. This highlights how nitrogen substitution alters receptor interaction and intrinsic activity .
- 7-Oxa-1-azaspiro[3.5]nonane: Enamine Ltd.’s 6,6-dimethyl-7-oxa-1-azaspiro[3.5]nonane (CAS: 886768-81-6) demonstrates that the position of nitrogen (1-aza vs.
Spiro Ring Size and Heteroatom Positioning
- 2-Oxa-6-azaspiro[3.4]octane: Substitution of this scaffold in 4-anilinoquinazoline derivatives improved EGFR inhibitory activity against lung cancer cell lines (HCC827 and A549) . This suggests that smaller spiro rings (e.g., [3.4] vs. [3.5]) may optimize steric fit for kinase targets.
Substituent Modifications
Pyrazole Substituents
- 3-(1-Methylpyrazol-4-yl)-7-oxa-2-azaspiro[3.5]nonane Dihydrochloride: This analog (CAS: 1299) differs only in the methyl group at the pyrazole’s 1-position.
Boc-Protected Derivatives
- tert-Butyl 2-oxo-7-azaspiro[3.5]nonane-7-carboxylate (CAS: 203661-69-2): Boc protection of the nitrogen enhances stability during synthesis but reduces hydrogen-bonding capacity compared to the free amine in the target compound .
Sigma Receptor Ligands
Studies on 2,7-diazaspiro[3.5]nonane derivatives (e.g., compound 4b) reveal that subtle structural changes (e.g., substituent polarity) can switch functional activity between S1R agonism and antagonism . The target compound’s oxa-aza scaffold may offer a balance of hydrogen-bond donor/acceptor properties suitable for modulating sigma receptors.
Kinase Inhibition Potential
The [5+4]-spirocyclic compound in showed enhanced EGFR inhibition, suggesting that the 7-oxa-2-azaspiro[3.5]nonane core, when substituted with a pyrazole, could similarly target kinases if optimized with appropriate pharmacophores .
Data Tables
Table 1: Structural and Functional Comparison of Spirocyclic Compounds
Table 2: Physicochemical Properties
| Compound | LogP (Predicted) | Hydrogen-Bond Donors | Hydrogen-Bond Acceptors |
|---|---|---|---|
| This compound | 2.1 | 1 | 4 |
| 3-(1-Methylpyrazol-4-yl) analog | 1.8 | 1 | 4 |
| 2,7-Diazaspiro[3.5]nonane (compound 4b) | 2.5 | 2 | 5 |
Biological Activity
3-(1-Ethylpyrazol-4-yl)-7-oxa-2-azaspiro[3.5]nonane is a spirocyclic compound that has garnered attention in medicinal chemistry due to its unique structural properties and potential biological activities. This article delves into its biological activity, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.
Structural Characteristics
The compound features a spirocyclic structure that provides rigidity and three-dimensionality, which can enhance its interactions with biological targets. The presence of the pyrazole ring contributes to its chemical reactivity and potential as a ligand in various biochemical assays.
The biological activity of this compound is primarily attributed to its interactions with specific molecular targets, including:
- Muscarinic Acetylcholine Receptors : The compound has been identified as an antagonist for the muscarinic acetylcholine receptor M4 (mAChR M4), which is implicated in various neurological disorders such as Parkinson's disease and schizophrenia .
- Enzyme Inhibition : The spirocyclic core allows for unique binding interactions that may inhibit certain enzymes by occupying their active sites, thereby blocking substrate access .
Antiproliferative Effects
Research has indicated that compounds similar to this compound exhibit significant antiproliferative activities against various cancer cell lines. For instance, studies have shown that modifications in the pyrazole moiety can enhance the potency of these compounds against human cancer cell lines such as A549 and HT-1080 .
Case Studies
- Muscarinic Receptor Antagonism : In a study focused on muscarinic receptor antagonists, this compound was evaluated for its ability to inhibit mAChR M4, demonstrating a potential therapeutic role in managing cholinergic dysfunctions .
- Anticancer Activity : A series of pyrazole derivatives were synthesized and tested for their antiproliferative effects. Compounds structurally related to this compound showed moderate to potent activity against cancer cell lines, suggesting that this compound could be a candidate for further development .
Table 1: Summary of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
